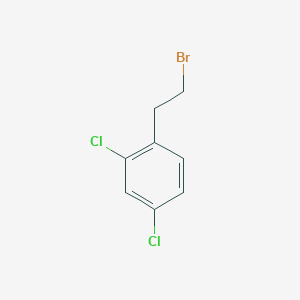

1-(2-Bromoethyl)-2,4-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTSTVKJPXWNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445794 | |

| Record name | 2,4-Dichlorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108649-59-8 | |

| Record name | 2,4-Dichlorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene, a key intermediate in various organic syntheses. The described methodology follows a robust three-step pathway, commencing with the Friedel-Crafts acylation of 1,3-dichlorobenzene, followed by the reduction of the resulting ketone, and culminating in the bromination of the corresponding alcohol.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following three-step reaction sequence:

-

Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene. 1,3-Dichlorobenzene is acylated with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 2',4'-dichloroacetophenone.

-

Step 2: Reduction of 2',4'-Dichloroacetophenone. The carbonyl group of 2',4'-dichloroacetophenone is reduced to a hydroxyl group to form 1-(2,4-dichlorophenyl)ethanol. This transformation is commonly achieved using a reducing agent like sodium borohydride (NaBH₄).

-

Step 3: Bromination of 1-(2,4-Dichlorophenyl)ethanol. The final step involves the conversion of the alcohol to the desired bromoalkane, this compound. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an effective method for this conversion.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',4'-Dichloroacetophenone via Friedel-Crafts Acylation

This procedure details the acylation of m-dichlorobenzene using acetic anhydride and anhydrous aluminum trichloride[1][2].

Materials:

-

m-Dichlorobenzene

-

Acetic anhydride

-

Anhydrous aluminum trichloride (AlCl₃)

-

10% Hydrochloric acid

-

Water

Equipment:

-

Reaction kettle/round-bottom flask with stirring

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a reaction kettle, add 1.0 mol of m-dichlorobenzene and 1.3 mol of anhydrous aluminum trichloride.

-

With stirring, slowly add 1.0 mol of acetic anhydride dropwise. Maintain the reaction temperature between 45°C and 55°C during the addition.

-

After the addition is complete, heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 3 hours.

-

After the reaction, cool the mixture and add 200 mL of 10% hydrochloric acid to hydrolyze the reaction mixture at 80°C.

-

Allow the mixture to cool and separate the layers.

-

Wash the organic layer with 200 mL of water at 50°C.

-

After separation, the crude product can be purified by vacuum distillation, collecting the fraction at 120-140°C. Cooling the distillate will yield white crystals of 2',4'-dichloroacetophenone.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)ethanol via Reduction

This protocol describes the reduction of 2',4'-dichloroacetophenone using sodium borohydride[3].

Materials:

-

2',4'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or another suitable solvent

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with magnetic stirring

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2',4'-dichloroacetophenone in a suitable solvent such as methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)ethanol, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound via Appel Reaction

This procedure is adapted from the bromination of a similar alcohol, 2-phenylethanol, using the Appel reaction.

Materials:

-

1-(2,4-Dichlorophenyl)ethanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask with magnetic stirring

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-(2,4-Dichlorophenyl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Prepare a solution of triphenylphosphine (1.5 eq) in dichloromethane and add it dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of 2',4'-Dichloroacetophenone

| Reagent | Molar Ratio | Notes |

| m-Dichlorobenzene | 1.0 | Starting material |

| Acetic Anhydride | 1.0 | Acylating agent |

| Aluminum Chloride | 1.3 | Lewis acid catalyst |

Table 2: Reaction Conditions for the Synthesis of 2',4'-Dichloroacetophenone

| Parameter | Value |

| Acylation Temperature | 45-55°C (addition), 90-95°C (reflux) |

| Reaction Time | ~3 hours |

| Purity of Product | >99% after crystallization |

Table 3: Reagents for the Bromination of 1-(2,4-Dichlorophenyl)ethanol (Appel Reaction)

| Reagent | Molar Ratio | Role |

| 1-(2,4-Dichlorophenyl)ethanol | 1.0 | Substrate |

| Carbon Tetrabromide | 1.2 | Bromine source |

| Triphenylphosphine | 1.5 | Reagent |

Table 4: Expected Yield for a Similar Bromination Reaction

| Reaction | Yield | Reference |

| Bromination of 2-phenylethanol | 96% |

Note: The yield for the bromination of 1-(2,4-dichlorophenyl)ethanol is expected to be high, similar to the model reaction shown.

Concluding Remarks

This technical guide outlines a reliable and well-documented three-step synthesis for this compound. The procedures provided are based on established chemical transformations and can be adapted by researchers for their specific laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.

References

"1-(2-Bromoethyl)-2,4-dichlorobenzene chemical properties and reactivity"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2,4-dichlorobenzene, systematically named 2-(2-bromoethyl)-1,4-dichlorobenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a dichlorinated benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, reactivity, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties of this specific compound are not widely available, estimations based on closely related structures and supplier information are provided.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromoethyl)-1,4-dichlorobenzene | [1] |

| CAS Number | 40173-98-6 | [1] |

| Molecular Formula | C₈H₇BrCl₂ | [1] |

| Molecular Weight | 253.95 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 139.4 ± 13.3 °C (Predicted) | [2] |

| Solubility | Poorly soluble in water. Soluble in many organic solvents. |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The carbon-bromine bond is susceptible to nucleophilic substitution, making this compound an excellent precursor for introducing a 2-(2,4-dichlorophenyl)ethyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions:

The primary alkyl bromide functionality readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the synthesis of a diverse array of derivatives.

-

Reaction with Amines: Reaction with primary or secondary amines can be used to synthesize corresponding N-substituted 2-(2,4-dichlorophenyl)ethylamines. These products can be valuable intermediates in the development of pharmacologically active compounds.

-

Reaction with Cyanide: Treatment with a cyanide salt, such as sodium or potassium cyanide, would yield 3-(2,4-dichlorophenyl)propanenitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic pathways.

-

Reaction with Azide: Substitution with sodium azide would produce 1-(2-azidoethyl)-2,4-dichlorobenzene. The resulting azide can then be reduced to the corresponding primary amine or used in click chemistry reactions.

-

Reaction with Hydroxide/Alkoxides: Reaction with hydroxide or alkoxide ions would lead to the formation of 2-(2,4-dichlorophenyl)ethanol or the corresponding ethers, respectively.

The general workflow for these nucleophilic substitution reactions is depicted in the following diagram:

Figure 1: General workflow for nucleophilic substitution reactions of this compound.

Experimental Protocols

General Synthesis Outline:

References

Spectroscopic Profiling of 1-(2-Bromoethyl)-2,4-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2-bromoethyl)-2,4-dichlorobenzene. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from analogous compounds and fundamental spectroscopic principles to offer a detailed predictive analysis. This guide is intended to support researchers in the identification, characterization, and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H (H-3) |

| ~ 7.2 | dd | 1H | Ar-H (H-5) |

| ~ 7.1 | d | 1H | Ar-H (H-6) |

| ~ 3.6 | t | 2H | -CH₂-Br |

| ~ 3.2 | t | 2H | Ar-CH₂- |

Predicted solvent: CDCl₃. Predictions are based on analogous compounds like (2-Bromoethyl)benzene.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (C-1) |

| ~ 134 | Ar-C (C-2, C-4) |

| ~ 131 | Ar-CH (C-6) |

| ~ 129 | Ar-CH (C-5) |

| ~ 127 | Ar-CH (C-3) |

| ~ 38 | Ar-CH₂- |

| ~ 32 | -CH₂-Br |

Predictions are based on data from analogous compounds such as (2-Bromoethyl)benzene and 1-bromo-2-(2-bromoethyl)benzene.[1][2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1590-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1470 | Medium | CH₂ scissoring |

| ~ 1100 | Strong | C-Cl stretch |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| 680-550 | Medium-Strong | C-Br stretch |

These predictions are based on characteristic infrared absorption frequencies for aromatic and halogenated compounds.[3][4][5]

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks and their Assignments

| m/z | Relative Intensity | Assignment |

| 252/254/256 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 173/175 | Medium | [M - Br]⁺ |

| 159/161 | High | [M - CH₂Br]⁺ |

| 108/110 | Medium | [C₇H₅Cl]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are standard for the analysis of halogenated aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-150 ppm.

-

A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]

- 2. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Versatile Intermediate: A Technical Guide to 1-(2-Bromoethyl)-2,4-dichlorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 1-(2-bromoethyl)-2,4-dichlorobenzene, a key chemical intermediate in the landscape of modern organic synthesis. With its reactive bromoethyl group and dichlorinated phenyl ring, this compound serves as a valuable building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document provides a comprehensive overview of its synthesis, detailed experimental protocols, and a practical example of its utility in N-alkylation reactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 108649-59-8 |

| Molecular Formula | C₈H₇BrCl₂ |

| Molecular Weight | 253.95 g/mol |

| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 139.4 ± 13.3 °C[1] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 1,3-dichlorobenzene. This synthetic pathway involves a Friedel-Crafts acylation, followed by a ketone reduction, and finally a bromination of the resulting alcohol.

Experimental Protocols

Step 1: Synthesis of 2',4'-Dichloroacetophenone via Friedel-Crafts Acylation

This procedure details the acylation of 1,3-dichlorobenzene using acetyl chloride and aluminum chloride as the catalyst.

Table 2: Reagents and Conditions for Friedel-Crafts Acylation

| Reagent | Molar Equiv. | Amount |

| 1,3-Dichlorobenzene | 1.0 | 147.0 g (1.0 mol) |

| Acetyl Chloride | 1.2 | 94.2 g (1.2 mol) |

| Aluminum Chloride (anhydrous) | 1.3 | 173.3 g (1.3 mol) |

| Solvent | - | Methylene Chloride |

| Temperature | - | 0 °C to reflux |

| Reaction Time | - | ~4 hours |

| Typical Yield | - | High |

Procedure:

-

To a dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.3 eq) and methylene chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of 1,3-dichlorobenzene (1.0 eq) and acetyl chloride (1.2 eq) in methylene chloride is added dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for approximately 4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the addition of crushed ice, followed by concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2',4'-dichloroacetophenone, which can be purified by vacuum distillation.

Step 2: Synthesis of 2-(2,4-Dichlorophenyl)ethanol via Reduction

This protocol describes the reduction of the ketone functionality of 2',4'-dichloroacetophenone to a secondary alcohol using sodium borohydride.

Table 3: Reagents and Conditions for Ketone Reduction

| Reagent | Molar Equiv. | Amount |

| 2',4'-Dichloroacetophenone | 1.0 | 189.0 g (1.0 mol) |

| Sodium Borohydride | 0.5 | 18.9 g (0.5 mol) |

| Solvent | - | Methanol |

| Temperature | - | 0 °C to room temperature |

| Reaction Time | - | 1-2 hours |

| Typical Yield | - | >95% |

Procedure:

-

In a round-bottom flask, dissolve 2',4'-dichloroacetophenone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.5 eq) in portions, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride, followed by the addition of dilute hydrochloric acid to adjust the pH to ~7.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2,4-dichlorophenyl)ethanol as a crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound via Appel Reaction

This procedure details the conversion of the secondary alcohol to the corresponding bromide using carbon tetrabromide and triphenylphosphine.

Table 4: Reagents and Conditions for Appel Reaction

| Reagent | Molar Equiv. | Amount |

| 2-(2,4-Dichlorophenyl)ethanol | 1.0 | 191.0 g (1.0 mol) |

| Carbon Tetrabromide | 1.2 | 397.9 g (1.2 mol) |

| Triphenylphosphine | 1.2 | 314.7 g (1.2 mol) |

| Solvent | - | Dichloromethane |

| Temperature | - | 0 °C to room temperature |

| Reaction Time | - | 1-2 hours |

| Typical Yield | - | ~90-95% |

Procedure:

-

To a solution of 2-(2,4-dichlorophenyl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C, add a solution of triphenylphosphine (1.2 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[1]

Application in Organic Synthesis: N-Alkylation of Amines

This compound is an excellent alkylating agent for various nucleophiles, particularly amines. The following protocol provides a general procedure for the N-alkylation of a primary amine, which is a fundamental transformation in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of N-(2-(2,4-Dichlorophenyl)ethyl)methylamine

This protocol is a representative example of an N-alkylation reaction.

Table 5: Reagents and Conditions for N-Alkylation

| Reagent | Molar Equiv. |

| This compound | 1.0 |

| Methylamine (40% in H₂O) | 2.0 |

| Potassium Carbonate | 2.0 |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Typical Yield | High |

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methylamine (2.0 eq, 40% aqueous solution).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography to yield N-(2-(2,4-dichlorophenyl)ethyl)methylamine.

This technical guide provides a foundational understanding of the synthesis and application of this compound. Its utility as a chemical intermediate opens avenues for the creation of a diverse range of complex molecules, underscoring its importance in the fields of pharmaceutical research and organic synthesis. The provided protocols offer a practical starting point for researchers to utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a reactive bromoethyl group attached to a dichlorinated benzene ring, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the electron-withdrawing chloro substituents on the phenyl ring modulates the reactivity of the bromoethyl group, influencing its participation in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromoethyl moiety in this compound, detailing key reaction pathways, experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactivity of the Bromoethyl Group

The primary site of reactivity in this compound, under nucleophilic or basic conditions, is the bromoethyl group. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The 2,4-dichlorophenyl group exerts a moderate electron-withdrawing effect, which can influence the stability of potential intermediates in both substitution and elimination reactions.

The principal reaction pathways for the bromoethyl group are:

-

Nucleophilic Substitution (SN1 and SN2) : Replacement of the bromine atom by a nucleophile.

-

Elimination (E1 and E2) : Removal of hydrogen bromide to form an alkene.

The competition between these pathways is dictated by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental transformation for the bromoethyl group in this compound, allowing for the introduction of a wide variety of functional groups.

SN2 Pathway

The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs simultaneously.[1] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a primary carbon, the SN2 pathway is generally favored over the SN1 pathway.

Diagram: SN2 Reaction of this compound

Caption: SN2 mechanism for nucleophilic substitution.

Williamson Ether Synthesis

A classic example of an SN2 reaction is the Williamson ether synthesis, which is a versatile method for preparing ethers.[2][3][4][5][6] In this reaction, an alkoxide ion acts as the nucleophile, displacing the bromide from this compound.

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-2,4-dichlorobenzene

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol (a suitable volume to ensure dissolution) with cooling.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heating: After the initial addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 253.95 | 1.0 |

| Sodium | 22.99 | 1.1 |

| Absolute Ethanol | 46.07 | Solvent |

Table 1: Reagents for Williamson Ether Synthesis.

Synthesis of Amines

The bromoethyl group readily undergoes alkylation with amines to form the corresponding substituted ethylamines. These products are often valuable intermediates in pharmaceutical synthesis.[7]

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenyl)ethylamine

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Amine Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).

-

Heating: Heat the mixture at 80-100 °C for 12-24 hours.

-

Work-up: After cooling, basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: Purify the crude product by distillation or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 253.95 | 1.0 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 5-10 |

Table 2: Reagents for Amine Synthesis.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to yield 1,2-dichloro-4-vinylbenzene. The E2 mechanism is the most probable pathway for a primary alkyl halide like this.[8][9][10][11][12]

Diagram: E2 Elimination of this compound

Caption: E2 mechanism for the elimination reaction.

Experimental Protocol: Synthesis of 1,2-Dichloro-4-vinylbenzene

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. The product can be purified by distillation under reduced pressure.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 253.95 | 1.0 |

| Potassium tert-butoxide | 112.21 | 1.5 |

Table 3: Reagents for Elimination Reaction.

Other Important Reactions

Wittig Reaction

The bromoethyl group can be converted into a phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[13][14][15][16][17]

Experimental Protocol: Synthesis of (2-(2,4-Dichlorophenyl)ethyl)triphenylphosphonium Bromide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and triphenylphosphine (1.05 equivalents) in a suitable solvent such as toluene or acetonitrile.

-

Heating: Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate out of the solution.

-

Isolation: Cool the reaction mixture and collect the solid product by filtration.

-

Washing: Wash the solid with cold solvent to remove any unreacted starting materials.

-

Drying: Dry the phosphonium salt under vacuum.

The resulting phosphonium salt can then be treated with a strong base to generate the ylide for subsequent reaction with an aldehyde or ketone.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 253.95 | 1.0 |

| Triphenylphosphine | 262.29 | 1.05 |

Table 4: Reagents for Phosphonium Salt Formation.

Diagram: Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction.

Conclusion

The bromoethyl group of this compound is a reactive handle that allows for a diverse range of chemical transformations. Primarily, it undergoes nucleophilic substitution and elimination reactions, with the outcome being highly dependent on the choice of reagents and reaction conditions. This guide provides a foundational understanding of its reactivity, supported by detailed experimental protocols for key transformations. For researchers in drug discovery and development, a thorough grasp of these reaction pathways is crucial for the efficient synthesis of novel and complex molecular architectures. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific synthetic targets.

References

- 1. 20444-01-3|1-(1-Bromoethyl)-2,4-dichlorobenzene|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of 1-(2-Bromoethyl)-2,4-dichlorobenzene: A Gateway to Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of chloro- and bromoethyl- substituents on the benzene ring offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its role as a precursor in the synthesis of novel antifungal agents. This document details plausible synthetic routes, key chemical transformations, and potential biological activities of its derivatives, supported by representative experimental protocols and quantitative data from analogous systems.

Introduction

Halogenated aromatic compounds are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 108649-59-8) is a trifunctional reagent poised for broader application in synthetic organic and medicinal chemistry. The dichlorinated phenyl ring provides a scaffold found in numerous approved drugs, while the bromoethyl group serves as a reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions.

This guide explores the synthetic utility of this compound, highlighting its potential in the generation of diverse chemical libraries for high-throughput screening and as a key intermediate in the targeted synthesis of biologically active molecules, particularly azole-based antifungal agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 108649-59-8 |

| Molecular Formula | C₈H₇BrCl₂ |

| Molecular Weight | 253.95 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the bromination of the corresponding alcohol, (2,4-dichlorophenyl)ethanol. This precursor can be synthesized from commercially available starting materials.

Synthesis of (2,4-dichlorophenyl)ethanol

The precursor alcohol can be prepared via the reduction of 2,4-dichloroacetophenone.

Caption: Synthesis of (2,4-dichlorophenyl)ethanol.

Bromination of (2,4-dichlorophenyl)ethanol

The conversion of the alcohol to the target bromoethyl compound can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice.[1]

Caption: Synthesis of this compound.

Potential Research Applications

The primary utility of this compound in research and development lies in its ability to act as a versatile electrophile in nucleophilic substitution reactions. The bromoethyl moiety is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of various functional groups and heterocyclic systems.

Synthesis of Azole Antifungal Agents

A significant application of this compound is in the synthesis of azole-based antifungal agents. The imidazole and triazole moieties are key pharmacophores in many clinically used antifungal drugs, such as miconazole, ketoconazole, and fluconazole. These agents act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The reaction of this compound with imidazole or a substituted imidazole would yield a 1-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivative, a core structure in many antifungal compounds.[2][3]

Caption: Synthesis of an imidazole-based antifungal precursor.

Development of Novel Bioactive Molecules

Beyond antifungal agents, the reactivity of this compound allows for the synthesis of a diverse range of other potential therapeutic agents. Reaction with various nucleophiles can lead to the formation of:

-

Amines: Reaction with primary or secondary amines would yield substituted phenylethylamines, a common scaffold in central nervous system (CNS) active drugs.

-

Thiols: Reaction with thiols would produce thioethers, which can be further functionalized.

-

Other Heterocycles: A variety of other nitrogen-, oxygen-, and sulfur-containing heterocycles can be introduced, each potentially conferring unique biological activities.

Experimental Protocols (Representative Examples)

The following protocols are based on established procedures for analogous compounds and serve as a guide for the synthesis and derivatization of this compound.

Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol[4][5]

Materials:

-

2-Phenylethanol

-

Concentrated sulfuric acid

-

48% Hydrobromic acid

-

Sodium bicarbonate solution

-

Calcium chloride

-

Dichloromethane

Procedure:

-

To a cooled solution of 2-phenylethanol (1.0 mole) in a round-bottom flask, slowly add concentrated sulfuric acid (0.5 mole).

-

To this mixture, add 48% hydrobromic acid (1.25 mole).

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling, perform a steam distillation of the mixture.

-

Separate the organic layer and wash it twice with cold, concentrated sulfuric acid to remove any ether byproduct.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by distillation under reduced pressure.

Table 2: Representative Data for the Synthesis of (2-Bromoethyl)benzene

| Parameter | Value | Reference |

| Yield | ~70% | [4] |

| Boiling Point | 98 °C at 14 mmHg | [4] |

| Density | 1.355 g/mL at 25 °C | [4] |

Synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole (Analogous Procedure)

Materials:

-

This compound

-

Imidazole

-

Potassium carbonate

-

Anhydrous acetone

Procedure:

-

In a round-bottom flask, dissolve imidazole (1.2 equivalents) in anhydrous acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Characterization Data for an Analogous Imidazole Derivative

| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1-[2-(4-chlorophenyl)ethyl]-1H-imidazole | 88-90 | 2.95 (t, 2H), 4.10 (t, 2H), 6.85 (s, 1H), 7.05 (s, 1H), 7.15 (d, 2H), 7.25 (d, 2H), 7.45 (s, 1H) | 220 (M+) |

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity[6][7]

Principle: The broth microdilution method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35 °C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 4: Representative Antifungal Activity Data for Dichlorophenyl-ethyl-azole Derivatives

| Fungal Strain | Representative Compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Candida albicans | 0.12 - 16 | Fluconazole: 0.25 - 64 |

| Aspergillus fumigatus | 0.25 - 8 | Itraconazole: 0.12 - 4 |

| Cryptococcus neoformans | 0.06 - 4 | Amphotericin B: 0.25 - 2 |

Signaling Pathways and Experimental Workflows

The development and evaluation of novel antifungal agents derived from this compound would follow a typical drug discovery workflow.

Caption: A typical workflow for antifungal drug discovery.

The primary molecular target for azole antifungals is the fungal cytochrome P450 enzyme 14α-demethylase (Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

Caption: Simplified signaling pathway for azole antifungal action.

Conclusion

This compound is a promising and currently underutilized building block with significant potential for applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its bromoethyl group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated utility of the 2,4-dichlorophenyl ethyl moiety in known antifungal agents highlights a particularly promising avenue for future research and development. This technical guide provides a foundational framework for researchers to explore the synthetic potential of this versatile compound in the quest for novel and effective therapeutic agents.

References

- 1. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Bromoethyl)-2,4-dichlorobenzene, a halogenated aromatic hydrocarbon utilized as an intermediate in organic synthesis. Due to the inherent reactivity of brominated and chlorinated compounds, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazard profile, recommended handling procedures, and emergency response measures.

Physicochemical and Hazard Profile

A summary of the key physical, chemical, and hazard properties of this compound is presented below. This information is aggregated from various chemical supplier safety data sheets.

| Property | Value | Reference |

| Chemical Formula | C₈H₇BrCl₂ | [1] |

| CAS Number | 108649-59-8 | [1] |

| Molecular Weight | 253.95 g/mol | [1] |

| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 139.4 ± 13.3 °C | [1] |

| GHS Pictograms | [1] | |

| Signal Word | Danger | [1] |

| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life) | [1] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Safe Handling and Storage Protocols

Given the toxic and corrosive nature of this compound, the following handling and storage procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors that can cause serious eye damage.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. Full-body protection may be required for large-scale operations.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly sealed to prevent the release of vapors.

-

The recommended storage temperature is between 2-8°C.[1]

Emergency Procedures

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: During a fire, irritating and toxic gases, including hydrogen bromide and hydrogen chloride, may be generated through thermal decomposition.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described above. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for proper disposal. For large spills, dike the area to contain the spill and contact emergency services.

Experimental Protocols

Logical Workflow for Chemical Spill Response

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethyl)-2,4-dichlorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties of this compound

Understanding the structural and physicochemical properties of a compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrCl₂ | [1][2] |

| Molecular Weight | 253.95 g/mol | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 139.4 ± 13.3 °C | [1] |

Based on its structure, which includes a benzene ring substituted with two chlorine atoms and a bromoethyl group, this compound is expected to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents and low solubility in highly polar solvents like water.[3][4][5]

Quantitative Solubility Data

| Solvent Classification | Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | |

| Moderately Polar Solvents | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | |

| Polar Aprotic Solvents | Acetone | 58.08 | 0.791 | 5.1 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | |

| Polar Protic Solvents | Isopropanol | 60.10 | 0.786 | 3.9 | Data not available |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | |

| Methanol | 32.04 | 0.792 | 5.1 | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7][8][9] Accurate determination of solubility is fundamental in various stages of research and development, including drug discovery and formulation design.[6][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology

3.2.1. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid ensures that the solution reaches saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

3.2.2. Equilibration

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[6][7]

3.2.3. Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

-

Quantify the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.[11][12][13]

Quantification by UV-Vis Spectroscopy

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it across a range of UV wavelengths to determine the λmax.[14]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.[15]

-

Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax. Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate Solubility: Back-calculate the concentration in the original undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining solubility using the shake-flask method.

Conclusion

References

- 1. This compound | CAS#:108649-59-8 | Chemsrc [chemsrc.com]

- 2. 108649-59-8|this compound|BLD Pharm [bldpharm.com]

- 3. quora.com [quora.com]

- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the use of 1-(2-Bromoethyl)-2,4-dichlorobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This trifunctional building block presents unique opportunities for selective functionalization, allowing for the introduction of aryl or heteroaryl substituents at the aromatic core. The presence of two chlorine atoms and a bromoethyl chain offers the potential for sequential, site-selective modifications, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications.

The primary challenge in the Suzuki-Miyaura coupling of this compound lies in the lower reactivity of the C-Cl bonds compared to C-Br or C-I bonds. Consequently, the selection of a highly active palladium catalyst and an appropriate ligand is crucial for achieving efficient coupling.[2] The bromoethyl group is generally not reactive under typical Suzuki-Miyaura conditions, which favor the coupling of sp²-hybridized carbon-halogen bonds. However, the reaction conditions must be carefully chosen to avoid potential side reactions involving this functionality.

Key Reaction Components and Their Roles

The success of the Suzuki-Miyaura coupling of this compound is contingent on the judicious selection of the following components:

-

Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand: Electron-rich and bulky phosphine ligands are critical for facilitating the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[2] Ligands such as RuPhos have proven effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[3]

-

Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent: Aprotic polar solvents or mixtures of ethereal solvents with water are typically employed. Toluene/water mixtures are often effective.[3]

-

Boronic Acid/Ester: This reagent provides the aryl or heteroaryl group to be coupled. A wide variety of boronic acids and their esters are commercially available or can be readily synthesized.

Regioselectivity

In the Suzuki-Miyaura coupling of this compound, regioselectivity is a key consideration. The two chlorine atoms are in different electronic environments. The chlorine at the C4 position is para to the chloro substituent and meta to the bromoethyl group, while the chlorine at the C2 position is ortho to the bromoethyl group and meta to the other chlorine. In many cases of dichlorinated aromatics, the reaction occurs preferentially at the more sterically accessible and/or electronically activated position. For 2,4-dichloropyrimidines, for example, the coupling often occurs regioselectively at the C4-position.[4] For this compound, the coupling is anticipated to occur preferentially at one of the C-Cl positions over the other, and a single major product is often isolated.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of related dichlorinated aromatic compounds. This data can serve as a guideline for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |

| 2 | 2,4-Dichlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 3 | 1,3-Dichlorobenzene | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 85 |

| 4 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 |

Table 2: Influence of Ligand on the Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 98 |

| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 100 | 94 |

| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid. This protocol is based on established methods for the coupling of aryl chlorides and should be optimized for specific substrates and desired outcomes.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water, degassed

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Mandatory Visualization

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Alkylation Reactions with 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for utilizing 1-(2-Bromoethyl)-2,4-dichlorobenzene in alkylation reactions. This versatile reagent serves as a key building block for introducing the 2-(2,4-dichlorophenyl)ethyl moiety into a variety of organic molecules, a common scaffold in medicinal chemistry. The protocols outlined below are based on established principles of nucleophilic substitution reactions and are intended to serve as a starting point for methodology development.

Introduction

This compound is a valuable bifunctional molecule. The primary alkyl bromide is susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds, while the dichlorinated phenyl ring can be further functionalized, for instance, through cross-coupling reactions. These application notes focus on the alkylation of common nucleophiles, providing a foundation for the synthesis of diverse derivatives.

N-Alkylation of Secondary Amines

The introduction of the 2-(2,4-dichlorophenyl)ethyl group onto a secondary amine is a common strategy in the synthesis of biologically active compounds. The following protocol describes a general procedure for the N-alkylation of a representative secondary amine, such as piperidine.

Experimental Protocol: N-Alkylation

Materials:

-

This compound

-

Secondary amine (e.g., piperidine)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the secondary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: N-Alkylation of Secondary Amines

| Entry | Secondary Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ (2.0) | CH₃CN | Reflux | 6-12 | 75-90 |

| 2 | Morpholine | K₂CO₃ (2.0) | DMF | 80 | 8-16 | 70-85 |

| 3 | N-Methylaniline | Et₃N (1.5) | CH₃CN | Reflux | 12-24 | 60-75 |

Note: The yields presented are typical for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.

O-Alkylation of Phenols

The synthesis of aryl ethers can be achieved through the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The following protocol outlines a general procedure for the O-alkylation of a substituted phenol.

Experimental Protocol: O-Alkylation

Materials:

-

This compound

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M aqueous HCl

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with water.

-

Acidify the mixture with 1 M HCl and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: O-Alkylation of Phenols

| Entry | Phenol | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenol | NaH (1.2) | DMF | 80 | 4-8 | 80-95 |

| 2 | 2-Naphthol | Cs₂CO₃ (1.5) | DMF | 60 | 6-12 | 75-90 |

| 3 | 4-Chlorophenol | NaH (1.2) | DMF | 80 | 5-10 | 70-85 |

Note: The yields presented are typical for analogous Williamson ether syntheses and may vary.

C-Alkylation of Active Methylene Compounds

For the formation of a new carbon-carbon bond, this compound can be reacted with a soft carbon nucleophile, such as the enolate of diethyl malonate.

Experimental Protocol: C-Alkylation

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to cooled ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add this compound (1.0 equivalent) to the enolate solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation: C-Alkylation of Active Methylene Compounds

| Entry | Active Methylene Compound | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl malonate | NaOEt (1.1) | EtOH | Reflux | 6-12 | 65-80 |

| 2 | Ethyl acetoacetate | NaOEt (1.1) | EtOH | Reflux | 8-16 | 60-75 |

| 3 | 1,3-Cyclohexanedione | NaOEt (1.1) | EtOH | Reflux | 10-20 | 55-70 |

Note: The yields presented are typical for analogous C-alkylation reactions and are subject to variation.

Visualizations

The following diagrams illustrate the general workflows for the described alkylation reactions.

Caption: General Workflow for N-Alkylation.

Caption: General Workflow for O-Alkylation.

Caption: General Workflow for C-Alkylation.

Application Notes and Protocols for 1-(2-Bromoethyl)-2,4-dichlorobenzene in Pharmaceutical Scaffold Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2,4-dichlorobenzene is a versatile bifunctional building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive bromoethyl group and a dichlorinated benzene ring, allows for its incorporation into a wide array of molecular scaffolds. The bromoethyl moiety serves as a potent electrophile for alkylation reactions, enabling the formation of stable carbon-heteroatom or carbon-carbon bonds. The dichlorobenzene core provides a rigid scaffold that can be further functionalized and is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.